

4,4-Dimethylhexanoic acid CAS number 2979-89-7

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Compound of Interest

Compound Name: 4,4-Dimethylhexanoic acid

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An In-depth Technical Guide to 4,4-Dimethylhexanoic Acid

CAS Number: 2979-89-7

This technical guide provides a comprehensive overview of **4,4-Dimethylhexanoic acid**, intended for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, potential synthesis methodologies, analytical techniques, and safety information, collating available data into a structured format.

Physicochemical Properties

4,4-Dimethylhexanoic acid is a saturated fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the fourth carbon.^{[1][2]} Its molecular formula is C₈H₁₆O₂, with a molecular weight of approximately 144.21 g/mol.^{[3][4]} A summary of its key computed and physical properties is presented below.

| Property | Value | Source |
|--------------------------------|---------------------------------|-----------|
| Molecular Formula | C8H16O2 | [2][3][4] |
| Molecular Weight | 144.21 g/mol | [3] |
| IUPAC Name | 4,4-dimethylhexanoic acid | [2] |
| CAS Number | 2979-89-7 | [2][3][5] |
| Canonical SMILES | <chem>CCC(C)(C)CCC(=O)O</chem> | [4] |
| InChI Key | IVDWFTDPYJCJRD- UHFFFAOYSA-N | [6] |
| Topological Polar Surface Area | 37.3 Å ² | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Complexity | 116 | [3] |
| XLogP3-AA | 2.3 | [3] |
| Monoisotopic Mass | 144.115029749 Da | [3] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4,4-Dimethylhexanoic acid** are not readily available in the public domain, a general synthetic route can be proposed based on established organic chemistry principles. A plausible approach involves the alkylation of a suitable enolate or a Grignard reaction.

General Experimental Protocol: Grignard Reaction Approach

This hypothetical protocol outlines the synthesis of **4,4-Dimethylhexanoic acid** starting from a halogenated precursor.

Objective: To synthesize **4,4-Dimethylhexanoic acid** via a Grignard reagent followed by carboxylation.

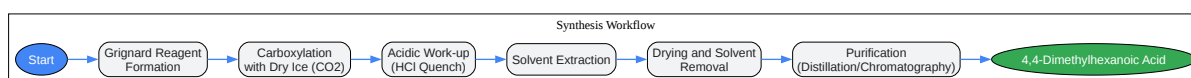
Materials:

- 1-bromo-3,3-dimethylpentane (or a similar halogenated precursor)
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Dry ice (solid CO₂)
- Hydrochloric acid (e.g., 1M HCl)
- Anhydrous sodium sulfate
- Standard glassware for anhydrous reactions

Methodology:

- Grignard Reagent Formation:
 - Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings to the flask.
 - Dissolve 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the bromide solution to the magnesium to initiate the reaction.
 - Once the reaction starts (indicated by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

- Carboxylation:
 - Cool the reaction mixture in an ice bath.
 - Carefully add crushed dry ice (solid CO₂) in small portions to the Grignard reagent solution with vigorous stirring. An excess of CO₂ is required.
 - Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
- Work-up and Purification:
 - Quench the reaction by slowly adding 1M HCl to the mixture until the solution is acidic. This protonates the carboxylate salt and dissolves any remaining magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with diethyl ether (2-3 times).
 - Combine all organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **4,4-Dimethylhexanoic acid**.
 - Further purification can be achieved via distillation or column chromatography.



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Caption: General workflow for the synthesis of **4,4-Dimethylhexanoic acid**.

Biological Activity and Mechanism of Action

As of the date of this document, a review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for **4,4-Dimethylhexanoic acid**. While other branched-chain fatty acids have been investigated for various biological roles, including as intermediates in pharmaceutical synthesis or for their potential emollient properties in cosmetics, the specific functions of the 4,4-dimethyl isomer remain uncharacterized.[7] Research into its potential interactions within biological systems could be a future area of investigation.

Analytical Methods

The detection and quantification of **4,4-Dimethylhexanoic acid** in various matrices can be achieved using standard analytical techniques for carboxylic acids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods.

General Protocol: HPLC with UV Detection after Derivatization

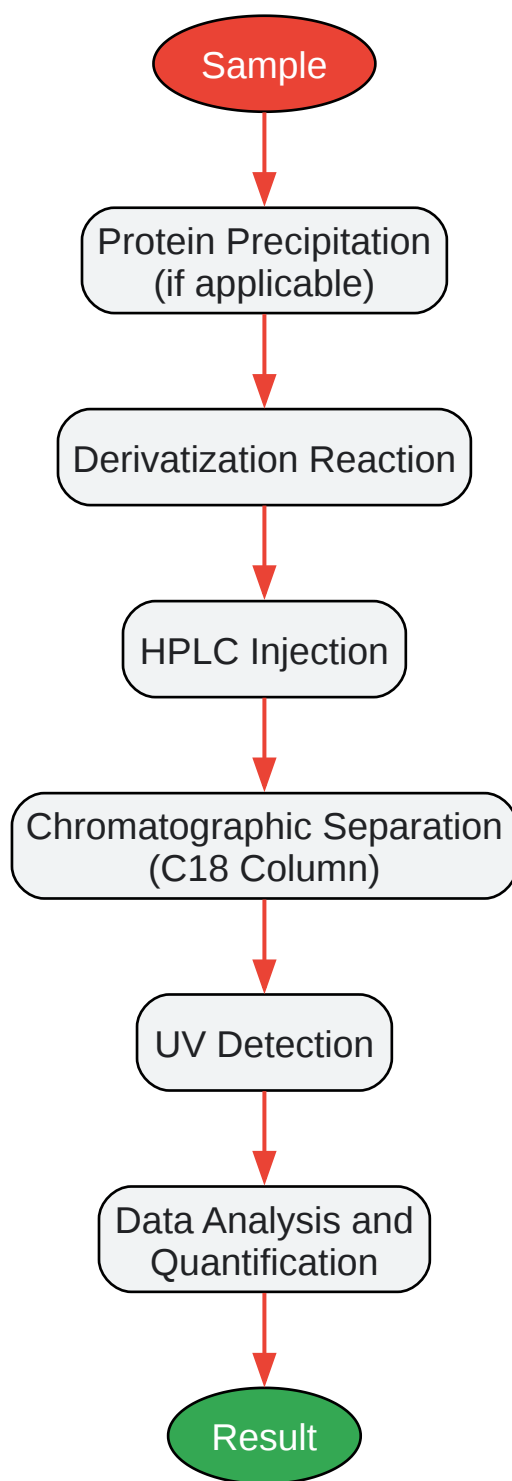
Direct analysis of short-chain fatty acids by HPLC with UV detection can be challenging due to their lack of a strong chromophore. Derivatization is often employed to enhance detectability.

Principle: This method involves converting the carboxylic acid into a derivative with high UV absorbance. A common approach is to use a reagent like p-bromophenacyl bromide to form a UV-active ester.

Experimental Workflow:

- Sample Preparation:
 - For biological samples (e.g., plasma), perform protein precipitation using a cold solvent like acetonitrile or perchloric acid.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.

- Derivatization:
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
 - Add the derivatization agent (e.g., p-bromophenacyl bromide) and a catalyst (e.g., a crown ether).
 - Heat the mixture (e.g., at 60-80°C) for a specified time to complete the reaction.
 - Cool the mixture to room temperature.
- HPLC Analysis:
 - Inject an aliquot of the derivatized sample into the HPLC system.
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~260 nm).
 - Quantification: Use a calibration curve prepared from derivatized standards of **4,4-Dimethylhexanoic acid**.



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Caption: Analytical workflow for HPLC-UV analysis of **4,4-Dimethylhexanoic acid**.

Safety and Handling

Specific GHS classification and detailed toxicological data for **4,4-Dimethylhexanoic acid** are not available.[3] However, based on the data for other isomers like 2,4-Dimethylhexanoic acid and general carboxylic acids, it should be handled with care.[8][9]

Potential Hazards:

- Skin Corrosion/Irritation: Likely to cause skin irritation.
- Eye Damage/Irritation: May cause serious eye irritation or damage.
- Acute Toxicity: May be harmful if swallowed.

Precautionary Measures:

- Handle in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures: rinse skin or eyes with plenty of water and seek medical attention if irritation persists.[10][11]

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